Cas no 27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-)
27740-96-1 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
Numero CAS:27740-96-1
MF:C10H13NO2
MW:179.215722799301
CID:272053
PubChem ID:91588
Update Time:2025-04-19
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
- 1-METHYL-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLINE MONOHYDRATE
- 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 1-methyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dihydroxy-1,2,3,4-tetrahydro-1-methylisoquinoline
- 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methylisoquinoline
- HY-113316B
- BSPBio_000596
- 1,2,3,4-Tetrahydro-1-methyl-(S)-6,7-Isoquinolinediol
- (-)-(S)-SALSOLINOL
- UNII-9ILS801M65
- 1ST160612
- NCGC00016840-02
- Prestwick3_000628
- (s)-1-methyl-6,7-dihydroxy-tetrahydroisoquinoline
- SPBio_002815
- NCGC00016840-01
- IBRKLUSXDYATLG-LURJTMIESA-N
- Salsolinol
- CHEMBL1195032
- (-)-Salsolinol
- 27740-96-1
- Prestwick0_000628
- SALSOLINOL, (-)-
- (1S)-1-methyl-1, 2, 3, 4-tetrahydroisoquinoline-6, 7-diol
- SCHEMBL7938058
- AKOS030490971
- Salsolinol1542
- Prestwick2_000628
- BPBio1_000656
- S-(-)-Salsolinol
- E80690
- BDBM50448443
- C09642
- SR-01000838889-3
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)-
- (1s)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Q27890466
- CS-0213960
- CAS-38221-21-5
- (-)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- DTXCID601326576
- 9ILS801M65
- (S)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (S)-salsolinol
- SR-01000838889
- (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID40897153
- NS00094134
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (S)-
- Prestwick1_000628
- CHEBI:113
- UNII-51619CO22Q
- (R)-(+)-Salsolinol
- (+)-(R)-Salsolinol
- (+)-Salsolinol
- BBL036683
- STL559062
-
- Inchi: 1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1
- Chiave InChI: IBRKLUSXDYATLG-LURJTMIESA-N
- Sorrisi: OC1C(=CC2CCN[C@@H](C)C=2C=1)O
Proprietà calcolate
- Massa esatta: 195.09000
- Massa monoisotopica: 179.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.5A^2
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 257-260 °C
- Punto di ebollizione: 362.6°C at 760 mmHg
- Punto di infiammabilità: 175.4°C
- Indice di rifrazione: 1.588
- Solubilità: Dissoluzione (41 g/l) (25°C),
- PSA: 62.05000
- LogP: 0.83420
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38-21/22
- Istruzioni di sicurezza: 36/37/39-26
-
Identificazione dei materiali pericolosi:
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P002V36-1mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 1mg |
$140.00 | 2024-05-07 | |
| 1PlusChem | 1P002V36-3mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 3mg |
$281.00 | 2024-05-07 | |
| 1PlusChem | 1P002V36-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 5mg |
$392.00 | 2024-05-07 | |
| Aaron | AR002VBI-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 5mg |
$198.00 | 2025-02-11 | |
| Aaron | AR002VBI-10mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 10mg |
$352.00 | 2025-02-11 |
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Letteratura correlata
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso